3-[(2-Cyclobutylacetyl)amino]cyclobutane-1-carboxylic acid

Catalog No.
S7025013
CAS No.
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Cyclobutylacetyl)amino]cyclobutane-1-carboxy...

Product Name

3-[(2-Cyclobutylacetyl)amino]cyclobutane-1-carboxylic acid

IUPAC Name

3-[(2-cyclobutylacetyl)amino]cyclobutane-1-carboxylic acid

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c13-10(4-7-2-1-3-7)12-9-5-8(6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI Key

QDXFRXNCXZQTET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)NC2CC(C2)C(=O)O
3-[(2-Cyclobutylacetyl)amino]cyclobutane-1-carboxylic acid is a cyclic beta-amino acid, also known as CBAC. It is a derivative of 4-aminocyclohexanecarboxylic acid, and is commonly used as a building block for creating peptide and protein structures. CBAC has a unique structure with a cyclic backbone, which presents certain advantages over linear structures in biological applications. In this paper, we will explore the properties, synthesis, characterization, and potential implications of CBAC in various fields of research and industry.
CBAC is a cyclic beta-amino acid with the chemical formula C12H19NO3. It was first synthesized by Sakakibara et. al in 1999, through a one-pot reaction of cyclobutanone and N-Boc-4-aminocyclohexanecarboxylic acid. Since then, the synthesis and characterization of CBAC has been extensively studied, and its potential applications in peptide and protein chemistry have been explored.
CBAC has a molecular weight of 225.29 g/mol, and a melting point of 138-139°C. It is slightly soluble in water, and soluble in most organic solvents including methanol, ethanol, and dichloromethane. The structure of CBAC consists of a cyclic beta-amino acid backbone, with a cyclobutane ring and an acetyl group attached to the nitrogen atom. CBAC has two chiral centers, which result in four possible stereoisomers. The most commonly used form of CBAC is the (1S,4S) isomer, which has been found to have the highest biological activity.
CBAC can be synthesized through a variety of methods, including one-pot reactions, cyclization of beta-amino acid derivatives, and hydrogenation of unsaturated beta-lactams. The most commonly used method involves the cyclization of N-Boc-4-aminocyclohexanecarboxylic acid with cyclobutanone, followed by deprotection of the Boc group. The resulting CBAC can be purified through column chromatography, and its structure can be confirmed through NMR and MS analysis.
CBAC can be analyzed through various analytical methods, including NMR spectroscopy, MS analysis, and HPLC. NMR spectroscopy is commonly used to confirm the identity and purity of CBAC, as it provides information on the chemical environment and bonding of atoms within the molecule. MS analysis is useful for determining the mass and fragmentation patterns of CBAC, which can be used to confirm the structure and purity of the compound. HPLC is commonly used to separate and analyze CBAC in complex mixtures, such as peptide and protein structures.
CBAC has been found to have various biological properties, including antibacterial and antifungal activity, as well as antitumor and anticonvulsant effects. CBAC has been shown to inhibit the growth of various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. CBAC has also been found to have potential anticancer activity, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.
CBAC has been found to have low toxicity and is considered safe for use in scientific experiments. In a study on the toxicity of CBAC, it was found to have a LD50 value greater than 2000 mg/kg in mice. CBAC has also been found to have low cytotoxicity towards human cells, with an IC50 value of greater than 500 µM. However, further studies are needed to determine the long-term safety and toxicity of CBAC in humans.
CBAC has many potential applications in scientific experiments, particularly in peptide and protein chemistry. CBAC can be used as a building block for creating cyclic peptides and proteins, which have unique properties and biological activities compared to linear structures. CBAC can also be used as a structural element for stabilizing protein structures, as it can form intramolecular hydrogen bonds and enhance structural rigidity.
Research on CBAC is ongoing, with studies exploring its potential applications in various fields of research and industry. CBAC is being investigated as a potential drug candidate for treating bacterial and fungal infections, as well as various types of cancer. In addition, CBAC is being used as a building block for creating novel peptide and protein structures, with potential applications in drug delivery and enzyme catalysis.
CBAC has many potential applications in various fields of research and industry, including drug discovery, biotechnology, and materials science. CBAC can be used to create novel peptide and protein structures with unique properties and biological activities, which can be tailored for specific applications. CBAC can also be used as a structural element for stabilizing protein structures, as well as a building block for creating novel materials with potential applications in catalysis and electronics.
Despite the potential applications of CBAC, there are still limitations and challenges that need to be addressed. For example, the synthesis of CBAC is still complex and requires multiple steps, which can limit its scalability and commercial viability. In addition, more research is needed to determine the long-term safety and toxicity of CBAC in humans. Future directions for research on CBAC include developing more efficient and scalable methods for synthesis, and exploring its potential applications in drug discovery, biotechnology, and materials science.
1. Developing more efficient methods for the synthesis of CBAC
2. Exploring the potential applications of CBAC in drug discovery
3. Investigating the use of CBAC as a structural element for stabilizing protein structures
4. Developing CBAC-based materials with potential applications in catalysis and materials science
5. Conducting more research to determine the long-term safety and toxicity of CBAC in humans
6. Exploring the use of CBAC in enzyme catalysis and biocatalysis
7. Investigating the potential anticancer activity of CBAC in preclinical studies
8. Developing CBAC-based therapeutics for treating bacterial and fungal infections
9. Exploring the use of CBAC as a building block for creating novel materials for the electronics industry
10. Investigating the use of CBAC in nanotechnology and biophysics.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.12084340 g/mol

Monoisotopic Mass

211.12084340 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-26-2023

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